AZ 628

Catalog No.
S548808
CAS No.
878739-06-1
M.F
C27H25N5O2
M. Wt
451.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZ 628

CAS Number

878739-06-1

Product Name

AZ 628

IUPAC Name

3-(2-cyanopropan-2-yl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide

Molecular Formula

C27H25N5O2

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C27H25N5O2/c1-17-8-9-21(31-25(33)18-6-5-7-19(12-18)27(2,3)15-28)14-24(17)30-20-10-11-23-22(13-20)26(34)32(4)16-29-23/h5-14,16,30H,1-4H3,(H,31,33)

InChI Key

ZGBGPEDJXCYQPH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=CC4=C(C=C3)N=CN(C4=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

AZ628; AZ-628; AZ 628

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=CC4=C(C=C3)N=CN(C4=O)C

Description

The exact mass of the compound 3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide is 451.20083 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • PubChem: A search on PubChem, a public database of chemical information, reveals the compound's structure and basic properties but mentions no known biological activities or research applications [].
  • Benzamide: This functional group is present in many bioactive molecules with diverse applications, including anti-cancer agents [].
  • Quinazolinone: The 3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl moiety belongs to the quinazolinone class, which exhibits a range of biological activities []. Some quinazolinones are being investigated for their potential as anti-tumor agents [].

AZ 628 is a potent and selective inhibitor of the RAF kinases, specifically targeting B-Raf and C-Raf. Its chemical identification is associated with the CAS number 878739-06-1. AZ 628 has shown significant efficacy in inhibiting cell proliferation in various cancer cell lines, particularly those harboring B-RafV600E mutations. The compound is characterized by its ability to suppress both anchorage-dependent and -independent growth, making it a valuable candidate in cancer therapy .

AZ 628 functions primarily through competitive inhibition of RAF kinases, which play a crucial role in the MAPK/ERK signaling pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. The compound exhibits varying inhibitory potency with IC50 values of approximately 105 nM for B-Raf, 29 nM for C-Raf, and 34 nM for B-RafV600E mutations .

In experimental settings, AZ 628 has been shown to induce apoptosis and cell cycle arrest in cancer cells. The mechanism involves the downregulation of ERK phosphorylation, particularly at higher concentrations where it effectively inhibits ERK activation .

AZ 628 demonstrates significant biological activity against various cancer types, especially melanoma and colon cancers with B-RafV600E mutations. In vitro studies have indicated that AZ 628 can induce apoptosis and inhibit cell cycle progression in these malignancies. Additionally, it has been observed to suppress tumor growth in xenograft models, indicating its potential for therapeutic applications in oncology .

  • Formation of key intermediates: Utilizing standard organic reactions such as nucleophilic substitutions or coupling reactions.
  • Cyclization: A crucial step that forms the core structure of AZ 628.
  • Purification: High-performance liquid chromatography (HPLC) is commonly employed to achieve the desired purity levels (typically >99%) .

AZ 628 is primarily explored in cancer research as a therapeutic agent for tumors with aberrant RAF signaling pathways. Its applications include:

  • Cancer Treatment: Targeting malignancies with B-Raf mutations.
  • Research Tool: Used in preclinical studies to understand RAF signaling dynamics and resistance mechanisms in cancer therapy.
  • Combination Therapies: Investigated alongside other inhibitors (e.g., MEK inhibitors) to enhance therapeutic efficacy and reduce resistance .

Interaction studies involving AZ 628 have highlighted its potential to be combined with other therapeutic agents. For example, when used in conjunction with MEK inhibitors like Trametinib, AZ 628 has shown improved suppression of the ERK pathway compared to monotherapy approaches. Such combinations are being researched to overcome resistance mechanisms often encountered in targeted therapies .

AZ 628 shares structural and functional similarities with several other RAF inhibitors. Here are some notable compounds:

Compound NameTargeted KinaseIC50 (nM)Unique Features
DabrafenibB-Raf~50Type I inhibitor; induces paradoxical activation at low doses
SorafenibB-Raf/C-Raf~10-20Multi-kinase inhibitor; also targets VEGFR
VemurafenibB-RafV600E~10Selective for mutant B-Raf; widely used in melanoma treatment

Uniqueness of AZ 628:

  • Unlike Dabrafenib, AZ 628 does not induce paradoxical ERK activation at higher concentrations, making it potentially safer for clinical use.
  • AZ 628 exhibits a broader inhibitory profile against both wild-type and mutant forms of RAF kinases compared to some other inhibitors.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

451.20082506 g/mol

Monoisotopic Mass

451.20082506 g/mol

Heavy Atom Count

34

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

560S6B5D79

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

878739-06-1

Wikipedia

AZ-628

Dates

Modify: 2023-08-15
1: Whittaker SR, Theurillat JP, Van Allen E, Wagle N, Hsiao J, Cowley GS, Schadendorf D, Root DE, Garraway LA. A genome-scale RNA interference screen implicates NF1 loss in resistance to RAF inhibition. Cancer Discov. 2013 Jan 3. [Epub ahead of print] PubMed PMID: 23288408.
2: Montagut C, Sharma SV, Shioda T, McDermott U, Ulman M, Ulkus LE, Dias-Santagata D, Stubbs H, Lee DY, Singh A, Drew L, Haber DA, Settleman J. Elevated CRAF as a potential mechanism of acquired resistance to BRAF inhibition in melanoma. Cancer Res. 2008 Jun 15;68(12):4853-61. doi: 10.1158/0008-5472.CAN-07-6787. PubMed PMID: 18559533; PubMed Central PMCID: PMC2692356.

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